1,3-Dibromotetrafluorobenzene

Catalog No.
S1502522
CAS No.
1559-87-1
M.F
C6Br2F4
M. Wt
307.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dibromotetrafluorobenzene

CAS Number

1559-87-1

Product Name

1,3-Dibromotetrafluorobenzene

IUPAC Name

1,3-dibromo-2,4,5,6-tetrafluorobenzene

Molecular Formula

C6Br2F4

Molecular Weight

307.87 g/mol

InChI

InChI=1S/C6Br2F4/c7-1-3(9)2(8)5(11)6(12)4(1)10

InChI Key

UCWKDDQEZQRGDR-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)Br)F)Br)F)F

Canonical SMILES

C1(=C(C(=C(C(=C1F)Br)F)Br)F)F

The exact mass of the compound 1,3-Dibromotetrafluorobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96999. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Dibromotetrafluorobenzene (CAS 1559-87-1) is a highly fluorinated aromatic building block characterized by two meta-positioned bromine atoms and four fluorine atoms. As a clear, colorless liquid with a boiling point of 200 °C and a density of 2.18 g/mL, it serves as a critical precursor for advanced materials, including fluorinated liquid crystals, OLED electron-transport layers, and specialized polyfluorophenyl resins . The dual reactivity profile of this compound drives its commercial utility: the C-Br bonds readily undergo palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) and Ullmann polycondensation, while the highly electron-withdrawing C-F bonds lower the molecular orbital energy levels and enable unique supramolecular interactions, such as π-hole···π bonding and halogen bonding .

Substituting 1,3-dibromotetrafluorobenzene with its para-isomer (1,4-dibromotetrafluorobenzene) or its non-fluorinated analog (1,3-dibromobenzene) fundamentally alters downstream material properties and synthetic viability. In polymerization and crystal engineering, the meta-substitution of the 1,3-isomer introduces a critical ~120° kink in the backbone, which disrupts rigid packing, thereby maintaining the solubility of high-molecular-weight polymers and preventing the luminescence quenching often seen in linear para-linked systems [1]. Furthermore, in nucleophilic aromatic substitution (SNAr), the specific arrangement of fluorine atoms in the 1,3-isomer activates the ring for clean substitution, whereas the 1,4-isomer suffers from competitive hydrodebromination [2]. Finally, replacing it with non-fluorinated 1,3-dibromobenzene eliminates the π-hole interactions and raises the LUMO levels, rendering the resulting derivatives ineffective for high-efficiency electron-transport applications.

SNAr Reactivity and Resistance to Hydrodebromination

In nucleophilic aromatic substitution (SNAr) reactions, the substitution pattern of the fluorines dictates the reaction pathway. 1,3-Dibromotetrafluorobenzene undergoes clean SNAr at the positions para to the bromine atoms, as these sites are optimally activated by the ortho and meta fluorine atoms. In contrast, 1,4-dibromotetrafluorobenzene exhibits significantly reduced SNAr reactivity and undergoes competing hydrodebromination, yielding undesired side products like 3-bromo-1,2,4,5-tetrafluorobenzene [1].

Evidence DimensionSNAr pathway selectivity and side-reaction prevalence
Target Compound Data1,3-DBTFB: Clean SNAr at the fluorine para to bromine.
Comparator Or Baseline1,4-DBTFB: Reduced SNAr reactivity with primary competing hydrodebromination.
Quantified DifferenceComplete shift from clean substitution to hydrodebromination side-reactions.
ConditionsReaction with sodium phenoxide derivatives.

Buyers synthesizing complex multi-functionalized fluorinated intermediates must select the 1,3-isomer to avoid yield-destroying hydrodebromination side reactions during SNAr functionalization.

Polymer Topology and Resin Processability

When subjected to Ullmann or Suzuki coupling to form perfluoro-polyphenylenes, the geometric difference between isomers dictates the processability of the resulting resin. 1,3-Dibromotetrafluorobenzene yields meta-linked polymers (degree of polymerization up to ~100) that are soluble, fusible resins with good thermal stability. Conversely, the para-linked polymers derived from 1,4-dibromotetrafluorobenzene are highly rigid, rod-like structures that suffer from premature precipitation during synthesis, severely limiting their molecular weight and solubility in standard organic solvents [1].

Evidence DimensionPolymer solubility and structural topology
Target Compound Data1,3-DBTFB: Soluble, fusible meta-linked resins (DP ~100).
Comparator Or Baseline1,4-DBTFB: Insoluble, rigid para-linked rod polymers.
Quantified DifferenceMaintains solubility up to DP ~100, whereas para-linked analogs precipitate prematurely.
ConditionsPolycondensation via Ullmann or cross-coupling reactions.

For industrial polymer chemists, the meta-linkage provided by 1,3-DBTFB is essential for maintaining solubility and processability in high-performance fluorinated coatings and resins.

Supramolecular Geometry in Phosphorescent Co-Crystals

In the design of solid-state phosphorescent materials (e.g., with pyrene or 4,4'-bipyridine), 1,3-dibromotetrafluorobenzene acts as a bidentate halogen bond donor that dictates crystal packing. Co-crystallization with 1,3-DBTFB forces a wave-like or kinked supramolecular chain, which isolates the luminophore molecules and prevents π-π stacking-induced quenching. By comparison, 1,4-dibromotetrafluorobenzene forms strictly linear chains that allow tighter packing, which quenches monomer luminescence [1].

Evidence DimensionSupramolecular chain geometry and luminophore isolation
Target Compound Data1,3-DBTFB: Forms ~120° kinked supramolecular chains.
Comparator Or Baseline1,4-DBTFB: Forms 180° strictly linear chains.
Quantified Difference60° deviation in chain propagation angle, preventing tight π-π stacking.
ConditionsCo-crystallization with bidentate Lewis bases or polycyclic aromatic hydrocarbons.

Procurement for OLED or optical sensor R&D should prioritize 1,3-DBTFB when the goal is to physically isolate fluorophores to turn on solid-state phosphorescence.

Electronic Tuning for Electron-Transport Materials

The incorporation of the tetrafluorobenzene core via 1,3-dibromotetrafluorobenzene drastically alters the electronic properties of the resulting conjugated materials compared to non-fluorinated analogs. The strong electron-withdrawing effect of the four fluorine atoms lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the derived materials, enhancing electron affinity. Derivatives of 1,3-dibromobenzene lack this effect, resulting in higher LUMO levels that are less efficient for electron injection and transport in OLED architectures [1].

Evidence DimensionLUMO energy level suppression
Target Compound Data1,3-DBTFB derivatives: Deepened LUMO levels suitable for n-type/electron-transport layers.
Comparator Or Baseline1,3-Dibromobenzene derivatives: Higher (shallower) LUMO levels.
Quantified DifferenceSignificant cathodic shift in reduction potential (LUMO lowering) due to tetrafluoro substitution.
ConditionsConjugated polymer or small-molecule OLED material synthesis.

Device engineers must select the fluorinated 1,3-DBTFB over standard 1,3-dibromobenzene to achieve the low LUMO levels required for efficient electron-transport layers in optoelectronics.

Synthesis of Soluble Fluorinated Polymers

Ideal for producing processable perfluoro-m-polyphenylene resins and coatings where the meta-linkage prevents the insolubility issues and premature precipitation associated with para-linked fluoropolymers [1].

OLED Electron-Transport Layer (ETL) Development

The optimal precursor for synthesizing n-type conjugated materials, as the tetrafluorinated core deepens the LUMO level for superior electron injection compared to non-fluorinated analogs [2].

Solid-State Phosphorescent Materials

Highly recommended for crystal engineering and co-crystal formation (e.g., with pyrene), where its kinked halogen-bonding geometry isolates luminophores and prevents π-π stacking-induced luminescence quenching [2].

Regioselective Functionalization via SNAr

The preferred building block for complex multi-ring systems requiring precise nucleophilic aromatic substitution, as it avoids the hydrodebromination side-reactions typical of the 1,4-isomer [1].

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

27516-63-8
1559-87-1

Wikipedia

1,3-Dibromotetrafluorobenzene

Dates

Last modified: 08-15-2023

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